molecular formula C7H7BrN2O2 B1399963 2-[(5-Bromopyridin-3-yl)oxy]acetamide CAS No. 1342831-02-0

2-[(5-Bromopyridin-3-yl)oxy]acetamide

Cat. No.: B1399963
CAS No.: 1342831-02-0
M. Wt: 231.05 g/mol
InChI Key: PFGNQJCXMWTHPS-UHFFFAOYSA-N
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Description

2-[(5-Bromopyridin-3-yl)oxy]acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acetamide group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromopyridin-3-yl)oxy]acetamide typically involves the bromination of pyridine derivatives followed by the introduction of the acetamide group. One common method involves the reaction of 5-bromopyridin-3-ol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyridin-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(5-Bromopyridin-3-yl)oxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.

    Material Science: It can be employed in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-3-yl)oxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetamide group can influence the compound’s binding affinity and selectivity for these targets. Additionally, the ether linkage may play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-carboxylic acid
  • 5-Bromo-2-methylpyridin-3-amine
  • N-[5-Bromo-2-methylpyridine-3-yl]acetamide

Uniqueness

2-[(5-Bromopyridin-3-yl)oxy]acetamide is unique due to its specific structural features, such as the ether linkage and the acetamide group. These features can impart distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ether linkage may enhance the compound’s solubility and stability, while the acetamide group can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-6(3-10-2-5)12-4-7(9)11/h1-3H,4H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGNQJCXMWTHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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